
IRAK inhibitor 4
Vue d'ensemble
Description
Inhibiteur IRAK 4: est un inhibiteur de petite molécule ciblant l'interleukine-1 kinase associée au récepteur 4 (IRAK-4). IRAK-4 est une kinase sérine-thréonine qui joue un rôle crucial dans les voies de signalisation du système immunitaire inné, en particulier dans l'activation du facteur nucléaire kappa B (NF-κB) et des voies de la kinase de protéine activée par un mitogène (MAPK) . Ces voies sont essentielles pour la production de cytokines pro-inflammatoires et la régulation des réponses immunitaires.
Méthodes De Préparation
Voies synthétiques et conditions de réaction: Une voie de synthèse courante implique l'utilisation de dérivés d'imidazolo[1,2-b]pyridazine-3-yl et de pyrazolo[1,5-a]pyrimidin-3-yl . Les conditions de réaction impliquent souvent l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour obtenir le produit souhaité.
Méthodes de production industrielle: La production industrielle de l'inhibiteur IRAK 4 implique l'adaptation des méthodes de synthèse en laboratoire pour produire des quantités plus importantes. Ce processus nécessite l'optimisation des conditions de réaction, des techniques de purification et des mesures de contrôle de la qualité pour garantir la cohérence et la pureté du produit final .
Analyse Des Réactions Chimiques
Aminobenzimidazole-Based Inhibitors
Acyl-2-aminobenzimidazole derivatives (e.g., 1 , 7 , 8 ) were identified through high-throughput screening and optimized via SAR studies . Key structural features include:
-
Central amide : Critical for IRAK-4 binding, with free N-H required for activity. Replacement with urea or sulfonamide reduced potency by >90% .
-
3-Nitrobenzamide : Enhances π-π stacking with Tyr262 and hydrogen bonding with Lys213 (PDB: 2NRU) .
-
Benzimidazole substituents : N-alkylation and 5-position modifications (e.g., trimethyl acetyl ester) improved solubility and affinity .
Compound | IRAK4 IC₅₀ (nM) | Key Substituents |
---|---|---|
7 | 111 | N-Me, benzoyl |
8 | 83 | N-F, benzoyl |
16 | 5 | OEt, Me |
17 | 4 | O-iPr, Me |
Synthesis : Key steps involve coupling 3-nitrobenzoyl chloride with 2-aminobenzimidazole derivatives, followed by alkylation at the 5-position .
Thiazole and Pyridine Amide Inhibitors
Thiazole amides (e.g., 9 , 2 ) and pyridine analogs (e.g., 10 , 3 ) were optimized for solubility and in vivo exposure :
-
Phenyl ring substitutions : Ortho- and para-substitutions (e.g., 2 ) improved potency by 10-fold over initial hits .
-
Pyridine terminal rings : Nitrogen orientation modulated selectivity; pyrazoles enhanced affinity (IC₅₀ < 10 nM) .
Compound | IRAK4 IC₅₀ (nM) | Solubility (μg/mL) |
---|---|---|
9 | 51 | 15 |
10 | 6 | 28 |
3 | <10 | 34 |
Binding Mode : Predicted via homology modeling to form hinge interactions with Met265 and front-pocket van der Waals contacts .
Imidazo[1,2-a]pyridine Derivatives
Compound 11 (JNK kinase project) was repurposed as an IRAK-4 inhibitor (IC₅₀ = 48 nM) :
-
Imidazopyridine N1 : Mediates hydrogen bonding to Met265 hinge region .
-
Pyrrolidine NH : Critical for IRAK4 binding via interaction with Ala315 (PDB: 6MOM) .
Modification | IRAK4 IC₅₀ (nM) | FLT3 IC₅₀ (nM) |
---|---|---|
Pyrrolidine (4 ) | 12 | 8 |
N-Me-pyrrolidine (5 ) | 250 | 15 |
Optimization : Methylation of pyrrolidine reduced IRAK4 potency by 20-fold, highlighting the NH’s role .
Morpholine and Piperazine Derivatives
BAY1834845 (zabedosertib) and BAY1830839 emerged as clinical candidates with high selectivity :
-
Morpholine ring : Improved solubility (PAMPA = 53 nm/s) vs. benzoylpiperazine .
-
Hydroxyl group : Formed hydrogen bonds with Asp329 (PDB: 8ATL) .
Property | BAY1834845 | BAY1830839 |
---|---|---|
IRAK4 IC₅₀ (nM) | 12 | 5 |
FLT3 IC₅₀ (nM) | 8 | 6 |
Caco-2 Permeability | 20 nm/s | 53 nm/s |
Synthesis : Introduced alkoxy substituents (e.g., OEt, O-iPr) at the 6-position of the benzimidazole core .
Degraders and Dual Inhibitors
KT-474 (IRAK4 degrader) outperformed kinase inhibitors in functional assays :
Assay | KT-474 IC₅₀ | PF-06550833 IC₅₀ |
---|---|---|
IL-6 Production (R848) | 0.8 nM | 15 nM |
IL-8 Production (LPS) | 1.2 nM | 22 nM |
Key Structural Insights from Crystallography
-
ATP-binding site : Inhibitors like 1 (PDB: 2NRU) occupy a unique front pocket absent in ATP .
-
Selectivity drivers : Gatekeeper residue Tyr262 and ribose-binding region interactions differentiate IRAK-4 from FLT3 .
This synthesis of biochemical, structural, and pharmacological data underscores the diversity and complexity of IRAK-4 inhibitor design. Ongoing optimization focuses on balancing potency, selectivity, and pharmacokinetic properties to advance candidates into clinical applications.
Applications De Recherche Scientifique
Cancer Treatment
Mechanism of Action
IRAK-4 inhibitors, such as CA-4948, have been shown to downregulate transcription factors associated with cancer progression. This inhibition can potentially improve treatment outcomes in cancers like primary central nervous system lymphoma (PCNSL) and melanoma brain metastases (MBM) by overcoming the blood-brain barrier .
Case Studies
- Clinical Trials : CA-4948 is currently undergoing clinical trials for relapsed lymphoma and MBM. Preliminary results indicate significant downregulation of cancer-related transcription factors, suggesting a promising therapeutic avenue .
- Xenograft Models : In preclinical studies using PCNSL xenograft models, treatment with emavusertib (another IRAK-4 inhibitor) improved median survival rates by 68%, highlighting its potential effectiveness against lymphoid malignancies .
Inflammatory Diseases
Therapeutic Potential
IRAK-4 inhibitors are being investigated for their ability to treat various inflammatory conditions due to their role in modulating immune responses. For instance, they have shown efficacy in reducing inflammatory markers in models of systemic inflammation.
Research Findings
- BAY1834845 and BAY1830839 : These oral IRAK-4 inhibitors demonstrated significant suppression of inflammatory responses in both systemic and local models. Their ability to reduce serum levels of TNF-α and IL-6 indicates their potential as therapeutic agents for dermatological and other immune-mediated diseases .
- KT-474 Study : A phase 1 trial of KT-474 showed robust degradation of IRAK4 in patients with hidradenitis suppurativa and atopic dermatitis, leading to significant reductions in inflammatory cytokines following treatment .
Autoimmune Disorders
IRAK inhibitors are also being explored for their application in autoimmune diseases where dysregulated immune responses play a critical role. By targeting IRAK-4, these therapies aim to restore balance within the immune system.
Data Summary
Application Area | Inhibitor | Key Findings | Clinical Status |
---|---|---|---|
Cancer Treatment | CA-4948 | Downregulates cancer-related transcription factors | Ongoing clinical trials |
Emavusertib | Improved survival in PCNSL xenograft models | Preclinical studies | |
Inflammatory Diseases | BAY1834845 | Significant reduction in TNF-α and IL-6 levels | Preclinical studies |
KT-474 | Effective in reducing inflammatory cytokines | Phase 1 trial | |
Autoimmune Disorders | Various | Targeting IRAK-4 may restore immune balance | Research ongoing |
Mécanisme D'action
IRAK inhibitor 4 exerts its effects by binding to the kinase domain of IRAK-4, thereby inhibiting its activity. This inhibition prevents the phosphorylation and activation of downstream signaling molecules, such as IRAK-1 and tumor necrosis factor receptor-associated factor 6 (TRAF6) . As a result, the activation of NF-κB and MAPK pathways is blocked, leading to a reduction in the production of proinflammatory cytokines and other immune responses .
Comparaison Avec Des Composés Similaires
Composés similaires:
- Inhibiteur IRAK 1
- Inhibiteur IRAK 2
- Inhibiteur IRAK 3
- Inhibiteur IRAK 5
Comparaison: L'inhibiteur IRAK 4 est unique en sa capacité à inhiber sélectivement l'IRAK-4 sans affecter d'autres kinases de la famille IRAK, telles que l'IRAK-1 et l'IRAK-2 . Cette sélectivité en fait un outil précieux pour étudier le rôle spécifique de l'IRAK-4 dans la signalisation immunitaire et pour développer des thérapies ciblées avec moins d'effets hors cible .
Activité Biologique
Interleukin-1 receptor-associated kinase 4 (IRAK4) plays a crucial role in mediating inflammatory responses and is a significant target for therapeutic intervention in various diseases, including autoimmune disorders and cancers. IRAK inhibitors, particularly IRAK inhibitor 4, have emerged as promising agents in modulating these pathways. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy in clinical studies, and potential applications.
IRAK4 is a key component of the signaling pathways activated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Upon receptor activation, IRAK4 phosphorylates IRAK1, leading to the downstream activation of various signaling cascades that result in the production of pro-inflammatory cytokines such as TNF-α and IL-6. Inhibition of IRAK4 disrupts this signaling pathway, thereby reducing inflammation and potentially altering disease progression.
Efficacy and Selectivity
This compound (also known as AS 2444697) has been characterized as a potent and selective inhibitor of IRAK4. Key findings include:
- IC50 : The compound exhibits an IC50 value of approximately 21 nM , demonstrating strong inhibitory activity against IRAK4.
- Selectivity : It shows a 30-fold selectivity for IRAK4 over IRAK1, making it a valuable tool for studying the specific roles of these kinases in inflammation .
In Vitro Studies
In vitro studies have shown that this compound effectively inhibits lipopolysaccharide (LPS)-induced production of TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). This underscores its potential as an anti-inflammatory agent . Additionally, research indicates that it can provide renoprotective effects in rodent models of chronic kidney disease, highlighting its therapeutic potential beyond inflammation .
Clinical Trials
Recent clinical trials have explored the efficacy of IRAK inhibitors in various conditions:
- Hidradenitis Suppurativa and Atopic Dermatitis : A phase 1 trial involving KT-474 (an IRAK4 degrader) demonstrated significant degradation of IRAK4 in PBMCs, with reductions exceeding 90% after treatment. This was associated with decreased cytokine production following TLR stimulation, suggesting a robust anti-inflammatory effect .
- Cancer Applications : Studies have shown that targeting IRAK4 can enhance the efficacy of existing cancer treatments. For instance, CA-4948, another small molecule inhibitor, has been shown to downregulate transcription factors involved in tumor growth within the blood-brain barrier, indicating its potential for treating central nervous system cancers .
Case Study 1: Cancer Treatment
A study involving CA-4948 revealed its ability to mitigate immune suppression in melanoma brain metastases (MBM), allowing for improved immune surveillance and tumor infiltration by effector T lymphocytes. This suggests that IRAK4 inhibition could be a viable strategy alongside immune checkpoint blockade therapies .
Case Study 2: Autoimmune Disorders
In patients with moderate to severe hidradenitis suppurativa treated with KT-474, significant reductions in inflammatory markers were observed post-treatment. The results indicated that effective IRAK4 degradation correlated with improved clinical outcomes .
Summary Table of Findings
Study/Trial | Compound | Target Disease | Key Findings |
---|---|---|---|
R&D Systems Study | AS 2444697 | Chronic Kidney Disease | Renoprotective effects; inhibits TNF-α and IL-6 production |
Phase 1 Trial | KT-474 | Hidradenitis Suppurativa | >90% IRAK4 degradation; reduced cytokine production |
Cancer Research | CA-4948 | Melanoma Brain Metastases | Enhanced immune response; improved tumor infiltration |
Propriétés
IUPAC Name |
1-(4-hydroxycyclohexyl)-N-(3-methylbutyl)-2-[[5-[2-(trifluoromethoxy)phenyl]-1H-indazol-3-yl]amino]benzimidazole-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35F3N6O3/c1-19(2)15-16-37-31(44)21-8-14-28-27(18-21)38-32(42(28)22-9-11-23(43)12-10-22)39-30-25-17-20(7-13-26(25)40-41-30)24-5-3-4-6-29(24)45-33(34,35)36/h3-8,13-14,17-19,22-23,43H,9-12,15-16H2,1-2H3,(H,37,44)(H2,38,39,40,41) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMAOGLWCNTFCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC2=C(C=C1)N(C(=N2)NC3=NNC4=C3C=C(C=C4)C5=CC=CC=C5OC(F)(F)F)C6CCC(CC6)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35F3N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647337 | |
Record name | 1-(4-Hydroxycyclohexyl)-N-(3-methylbutyl)-2-({5-[2-(trifluoromethoxy)phenyl]-1H-indazol-3-yl}amino)-1H-benzimidazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40647337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
620.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1012104-68-5 | |
Record name | 1-(4-Hydroxycyclohexyl)-N-(3-methylbutyl)-2-({5-[2-(trifluoromethoxy)phenyl]-1H-indazol-3-yl}amino)-1H-benzimidazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40647337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.